5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde
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Overview
Description
5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a fluorine atom and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from azides and nitriles under acidic conditions. The oxan-4-yl group is then introduced through a nucleophilic substitution reaction. Finally, the benzaldehyde core is functionalized with a fluorine atom using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzoic acid
Reduction: 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the tetrazole ring can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-oxindole derivatives: These compounds also contain a fluorine atom and have been studied for their biological activities.
Tetrazole-containing compounds: Similar to the tetrazole ring in the target compound, these are known for their stability and bioactivity.
Uniqueness
5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxan-4-yl group and the specific substitution pattern on the benzaldehyde core distinguish it from other similar compounds.
Properties
IUPAC Name |
5-fluoro-2-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c16-13-1-2-14(12(7-13)9-21)23-10-15-17-18-19-20(15)8-11-3-5-22-6-4-11/h1-2,7,9,11H,3-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKQAFHEMAWTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C(=NN=N2)COC3=C(C=C(C=C3)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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